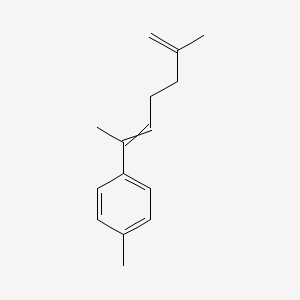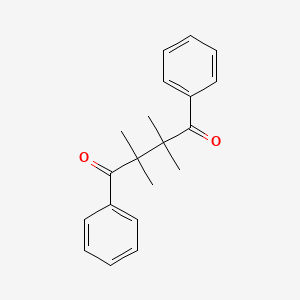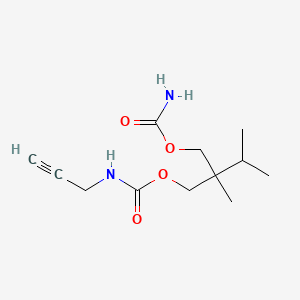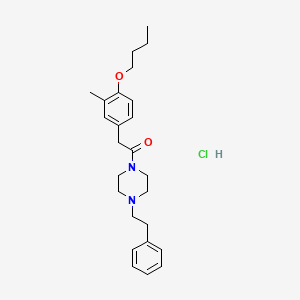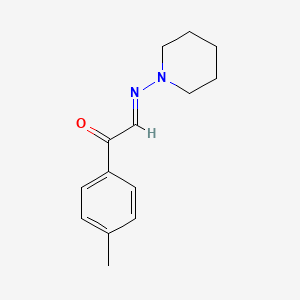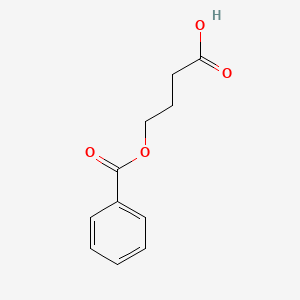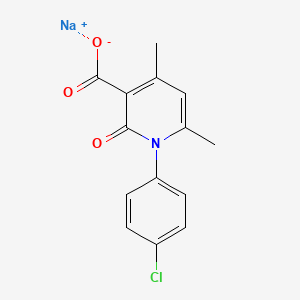
Benzenamine, N-(2,2-dimethylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by the presence of an imine group (C=N) attached to a benzene ring and a 2,2-dimethylpropylidene substituent. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)- typically involves the condensation reaction between benzenamine (aniline) and 2,2-dimethylpropanal (pivaldehyde). The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N). The general reaction can be represented as follows:
C6H5NH2+(CH3)3CCHO→C6H5N=CHC(CH3)3+H2O
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(2,2-dimethylpropylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(2,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(2,2-dimethylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)- involves its interaction with molecular targets through the imine group. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine (Aniline): A primary aromatic amine with a simpler structure.
N,N-Dimethylaniline: A tertiary aromatic amine with two methyl groups attached to the nitrogen atom.
N-Phenylbenzamide: An amide derivative of benzenamine.
Uniqueness
Benzenamine, N-(2,2-dimethylpropylidene)- is unique due to the presence of the 2,2-dimethylpropylidene substituent, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler aromatic amines and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
26029-60-7 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2,2-dimethyl-N-phenylpropan-1-imine |
InChI |
InChI=1S/C11H15N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
QPMNQRGLWJEIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
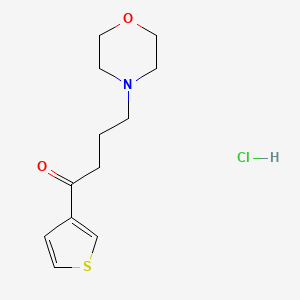
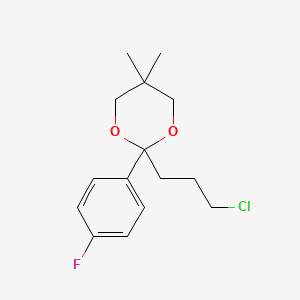
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
